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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)pyridine

Cat. No.: B1364921

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-
Methoxyphenyl)pyridine

Introduction

3-(3-Methoxyphenyl)pyridine is a bi-aryl heterocyclic compound featuring a pyridine ring
linked to a methoxyphenyl group at the 3-position. This structural motif is of significant interest
to researchers in medicinal chemistry and materials science. As an analogue of various
biologically active compounds, it serves as a crucial intermediate and a foundational scaffold
for the synthesis of novel molecules with potential therapeutic applications.[1] The unique
arrangement of its aromatic systems and the presence of a basic nitrogen atom and an ether
linkage bestow upon it a specific set of physicochemical properties that are critical for its
application in drug design, synthesis, and formulation.

Understanding these core properties is not merely an academic exercise; it is the cornerstone
of rational drug development. Properties such as solubility, lipophilicity (LogP), and ionization
constant (pKa) directly govern a molecule's absorption, distribution, metabolism, and excretion
(ADME) profile. This guide provides a comprehensive overview of the essential
physicochemical characteristics of 3-(3-Methoxyphenyl)pyridine, offering field-proven insights
and methodologies for its analysis and handling.

Core Physicochemical & Structural Properties
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The fundamental identity and physical nature of a compound are defined by its core properties.
For 3-(3-Methoxyphenyl)pyridine, these have been determined through a combination of
experimental measurements and predictive modeling.

Structural and Molecular Data

The molecule consists of a pyridine ring substituted at the 3-position with a phenyl ring, which
Is itself substituted at its 3-position (meta) with a methoxy group (-OCHs3).

Caption: Key structural features of 3-(3-Methoxyphenyl)pyridine.

Summary of Physicochemical Properties

The following table summarizes the key quantitative data for 3-(3-Methoxyphenyl)pyridine.
These values are essential for planning synthetic reactions, purification processes, and
formulation studies.

Property Value Source
CAS Number 4373-67-5 [2]
Molecular Formula C12H11NO [11[2]
Molecular Weight 185.22 g/mol [1112]
Appearance White to light yellow crystalline o
powder

Melting Point 119-120 °C [2]
Boiling Point 97-105 °C (at 0.05 Torr) [2]
Density (Predicted) 1.077 £ 0.06 g/cm?3 [2]

pKa (Predicted) 4.62+0.11 [2]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 3-(3-Methoxyphenyl)pyridine is a critical step in any
research workflow. This is typically achieved through a combination of spectroscopic and
chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the pyridine and phenyl rings, typically in the range of 7.0-8.8 ppm. The
methoxy group protons will appear as a sharp singlet, integrating to three protons, around
3.8 ppm. The specific splitting patterns (coupling) of the aromatic protons provide definitive
information about the substitution pattern.

e 13C NMR: The carbon NMR spectrum will display 12 distinct signals corresponding to each
carbon atom in the molecule. The carbon of the methoxy group is expected around 55 ppm,
while the aromatic carbons will resonate in the 110-160 ppm region.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data
to support structural assignment.

o Rationale: In electron ionization (EI) mode, the primary peak of interest would be the
molecular ion (M*) at an m/z value corresponding to the molecular weight (185.22). High-
resolution mass spectrometry (HRMS) would confirm the elemental composition (C12H11NO)
with high accuracy. For related pyridine compounds, GC-MS data is often available in public
databases.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a compound. The choice of method is
dictated by the molecule's polarity.

o Causality behind Method Choice: Given its aromatic nature and moderate polarity, Reverse-
Phase HPLC (RP-HPLC) is the most suitable technique.[6] A C18 (octadecyl) stationary
phase provides sufficient hydrophobic interaction to retain the molecule, while a mobile
phase of acetonitrile and water allows for efficient elution. The addition of an acid like formic
or phosphoric acid to the mobile phase is crucial; it protonates the basic pyridine nitrogen,
ensuring a consistent ionization state and leading to sharp, symmetrical peaks.[6][7]
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Experimental Protocol: Purity Assessment by RP-
HPLC

This protocol describes a self-validating system for the routine purity analysis of 3-(3-

Methoxyphenyl)pyridine.
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Phase 1: Preparation

1. Sample Preparation
(1 mg/mL in Diluent)

2. Mobile Phase Prep
(Acetonitrile / Water / Acid)

3. System Equilibration
(Run mobile phase until baseline is stable)

Phase 2: AnaIyS|s

4, Sample Injection
(10 pL injection volume)

5. Chromatographic Separation
(Isocratic or Gradient Elution)

6. UV Detection
(Monitor at ~254 nm)

Phase 3: Data Processing

7. Peak Integration
(Identify main peak and impurities)

8. Purity Calculation
(% Area = [Peak Area / Total Area] x 100)

9. Report Generation
(Document results and parameters)

Click to download full resolution via product page

Caption: Standard workflow for purity analysis via RP-HPLC.
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Step-by-Step Methodology

¢ |nstrumentation and Columns:
o HPLC System: An Agilent 1260 Infinity 1l or equivalent system with a UV detector.

o Column: LiChrosorb 100 RP-18 (250 x 4.0 mm, 5 pum particle size) or equivalent C18
column.[8][9]

o Reagents and Solutions:
o Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
o Diluent: 50:50 (v/v) Acetonitrile:Water.

e Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

[¢]

[¢]

Elution: Isocratic, 60% Mobile Phase B.

[e]

Column Temperature: 30 °C.

(¢]

Detection Wavelength: 254 nm.

[¢]

Injection Volume: 10 pL.

e Sample Preparation:
o Accurately weigh approximately 10 mg of 3-(3-Methoxyphenyl)pyridine.
o Dissolve in 10.0 mL of Diluent to achieve a final concentration of 1 mg/mL.

o Vortex to ensure complete dissolution and filter through a 0.45 um syringe filter before
injection.

o Data Analysis:
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o Integrate all peaks in the chromatogram.

o Calculate the purity by the area percent method, where the area of the main peak is
expressed as a percentage of the total area of all peaks.

Solubility & Lipophilicity
Solubility Profile

As a crystalline solid with significant aromatic character, 3-(3-Methoxyphenyl)pyridine exhibits
low solubility in aqueous media.[1] However, it demonstrates moderate to high solubility in
common organic solvents such as ethanol, methanol, and dichloromethane.[1] This profile is
typical for drug-like molecules and is a key consideration for solvent selection during synthesis,
purification, and formulation.

The solubility is pH-dependent due to the basic pyridine nitrogen (predicted pKa = 4.62).[2] In
acidic conditions (pH < 4), the nitrogen atom becomes protonated, forming a pyridinium salt.
This salt form is significantly more water-soluble than the neutral free base. This property is
often exploited in drug development to create aqueous formulations of basic compounds.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or "oil-loving"
character. It is a critical parameter in predicting a drug's ability to cross biological membranes.
While an experimental LogP value is not readily available in the cited literature, a predicted
value can be estimated. For the related isomer 2-(3-Methoxyphenyl)pyridine, the predicted
XLogP3 is 2.6, suggesting moderate lipophilicity.[5] A similar value would be expected for the
3,3-isomer. This places it in a favorable range for many drug targets, balancing aqueous
solubility with the ability to penetrate lipid bilayers.

Reactivity and Stability

o Reactivity: The molecule possesses two primary sites of reactivity.

o Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and
nucleophilic. It can react with electrophiles, such as alkyl halides, to form quaternary
pyridinium salts.[1] It also serves as the coordination site for metal catalysts.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1364921?utm_src=pdf-body
https://www.pipzine-chem.com/products/pyridine/3-p-methoxyphenyl-pyridine.html
https://www.pipzine-chem.com/products/pyridine/3-p-methoxyphenyl-pyridine.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB51119126.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/2-_3-Methoxyphenyl_pyridine
https://www.pipzine-chem.com/products/pyridine/3-p-methoxyphenyl-pyridine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Aromatic Rings: Both the pyridine and phenyl rings can undergo electrophilic aromatic
substitution, although the pyridine ring is generally deactivated towards this type of
reaction. The methoxy group on the phenyl ring is an activating, ortho-, para-directing
group for electrophilic substitution. The molecule is also a suitable substrate for metal-
catalyzed cross-coupling reactions, such as the Suzuki coupling, which are commonly
used to build more complex molecular architectures.[1][10]

 Stability: 3-(3-Methoxyphenyl)pyridine is a stable compound under standard laboratory
conditions. It should be stored in a well-sealed container at room temperature, protected
from light and moisture, to prevent degradation.[2] The ether linkage is generally stable but
can be cleaved under harsh acidic conditions (e.g., HBr).

Conclusion

3-(3-Methoxyphenyl)pyridine is a stable, crystalline solid with physicochemical properties that
make it a valuable building block in medicinal chemistry. Its moderate lipophilicity, pH-
dependent solubility, and well-defined reactive sites provide a versatile platform for synthetic
elaboration. The analytical methodologies outlined in this guide, particularly RP-HPLC, offer a
robust framework for ensuring the identity and purity required for rigorous scientific research
and drug development endeavors. A thorough understanding of these foundational properties is
indispensable for any scientist working with this compound or its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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